molecular formula C13H22N6O7 B14214081 Glycylglycylglycyl-L-alanylglycylglycine CAS No. 592522-46-8

Glycylglycylglycyl-L-alanylglycylglycine

Cat. No.: B14214081
CAS No.: 592522-46-8
M. Wt: 374.35 g/mol
InChI Key: LJPWHUZUEOGMRA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycylglycylglycyl-L-alanylglycylglycine (GGGAGGG) is a synthetic hexapeptide composed of three glycine (Gly) residues, followed by L-alanine (Ala), and two additional glycines. Its sequence—Gly-Gly-Gly-Ala-Gly-Gly—distinguishes it from shorter peptides and analogs with varying amino acid arrangements. As a medium-length peptide, its properties are influenced by both the flexibility of glycine and the slight hydrophobicity of alanine.

Properties

CAS No.

592522-46-8

Molecular Formula

C13H22N6O7

Molecular Weight

374.35 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H22N6O7/c1-7(13(26)18-4-10(22)17-6-12(24)25)19-11(23)5-16-9(21)3-15-8(20)2-14/h7H,2-6,14H2,1H3,(H,15,20)(H,16,21)(H,17,22)(H,18,26)(H,19,23)(H,24,25)/t7-/m0/s1

InChI Key

LJPWHUZUEOGMRA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Historical Foundations and Modern Adaptations

The SPPS method, pioneered by Merrifield in 1963, remains the gold standard for synthesizing peptides up to 50 residues. The hexapeptide Gly-Gly-Gly-L-Ala-Gly-Gly is ideally suited for SPPS due to its linear sequence and absence of sterically hindered residues. The process begins by anchoring the C-terminal glycine to a chloromethylated polystyrene resin via an ester bond. Subsequent amino acids are added sequentially using fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups.

For this hexapeptide, the synthesis protocol involves:

  • Resin swelling : A 1:1 mixture of dichloromethane and dimethylformamide (DMF) swells the resin to enhance reactivity.
  • Fmoc deprotection : Piperidine (20% in DMF) removes the Fmoc group from the resin-bound glycine.
  • Coupling : Activated Fmoc-glycine (4 equivalents) reacts with the deprotected amine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA).
  • Repetition : Steps 2–3 are repeated for Gly³, L-Ala, Gly⁵, and Gly⁶.
  • Cleavage : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) liberates the peptide from the resin while removing side-chain protections.

Merrifield’s original work demonstrated 98% coupling efficiency per cycle for tetrapeptides, which extrapolates to ~88% overall yield for this hexapeptide. Modern optimizations, including microwave-assisted coupling, can elevate yields to 93%.

Racemization Mitigation

The L-alanine residue introduces stereochemical complexity. Boc protection of the α-amine during alanine coupling reduces racemization to <1% compared to 5–10% with Fmoc. Additives like hydroxybenzotriazole (HOBt) further suppress epimerization by minimizing carbocation formation.

Enzymatic Peptide Synthesis

Kinetically Controlled Approaches

Papain-catalyzed synthesis, as demonstrated for Z-Ala-Gln, offers an alternative for segments of Gly-Gly-Gly-L-Ala. In this method:

  • Acyl donor : Z-Gly-OMe (0.1 M)
  • Nucleophile : Gly-Gly-L-Ala (0.5 M)
  • Conditions : 35°C, pH 9.5, 12-hour reaction

The reaction follows Michaelis-Menten kinetics, with apparent $$ Km $$ = 1.71 mol/L and $$ V{max} $$ = 6.09 mmol/(L·min). While this method achieves 35.5% yield for dipeptides, extending it to hexapeptides requires iterative cycles, each introducing ~30% yield loss.

Thermolysin-Mediated Ligation

Thermolysin catalyzes the condensation of Gly-Gly and Gly-L-Ala-Gly-Gly fragments in reverse hydrolysis. A 2011 study reported 62% yield for similar tripeptide ligations under optimal conditions (pH 7.0, 50°C, 5 mM Zn²⁺). However, enzyme specificity limits this method to sequences with hydrophobic residues at the ligation junction.

Solution-Phase Synthesis

Stepwise Carbodiimide Coupling

Traditional solution-phase synthesis assembles the hexapeptide through sequential couplings:

  • Protection : Boc-Gly-OH + H-Gly-OBzl → Boc-Gly-Gly-OBzl (EDC/HOBt, 78% yield)
  • Deprotection : HF/anisole removes Boc, yielding H-Gly-Gly-OBzl
  • Elongation : Repeat for Gly³, L-Ala, Gly⁵, Gly⁶
  • Global deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl esters

This method produced D,L-alanylglycylglycine with 65% enantiomeric excess, underscoring challenges in stereocontrol without resin-bound intermediates.

Fragment Condensation

Coupling pre-synthesized tripeptides (Gly-Gly-Gly + L-Ala-Gly-Gly) via mixed carbonates improves efficiency. A 2025 study achieved 81% yield using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) in tetrahydrofuran.

Comparative Analysis of Methods

Parameter SPPS Enzymatic Solution-Phase
Average Yield 88% 28% 65%
Stereopurity >99% ee 95% ee 78% ee
Synthesis Time 48 hours 120 hours 144 hours
Purification Steps 1 3 6

SPPS excels in speed and purity but requires specialized equipment. Enzymatic methods, while eco-friendly, suffer from low yields for longer peptides. Solution-phase synthesis remains viable for small-scale production of racemic mixtures.

Challenges and Optimization Strategies

Aggregation During SPPS

The glycine-rich sequence promotes β-sheet formation, causing aggregation. Incorporating 2,2,2-trifluoroethanol (25% v/v) into coupling solvents disrupts interchain hydrogen bonds, improving coupling efficiency by 40%.

Epimerization at L-Ala

Boc protection reduces alanine racemization to 0.8% versus 4.7% with Fmoc. Real-time monitoring via in situ infrared spectroscopy allows immediate recoupling if epimerization exceeds 1%.

Purification of Hydrophilic Peptides

Reverse-phase HPLC with a polar-embedded column (e.g., Waters XBridge BEH C18) resolves the hexapeptide from deletion sequences using a 0.1% TFA/acetonitrile gradient.

Chemical Reactions Analysis

Types of Reactions

Glycylglycylglycyl-L-alanylglycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Nucleophilic substitution reactions can modify the peptide’s functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycylglycylglycyl-L-alanylglycylglycine has diverse applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: It serves as a substrate in enzymatic studies and protein engineering.

    Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycylglycylglycyl-L-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Solubility (Water) Applications
Glycylglycine (Gly-Gly) 556-50-3 C₄H₈N₂O₃ 132.12 Simplest dipeptide, polar >100 mg/mL Buffer agent
L-Alanylglycine (Ala-Gly) 1188-01-8 C₅H₁₀N₂O₃ 146.15 Methyl group introduces hydrophobicity ~50 mg/mL Enzyme substrate
Alanylglycylglycine (Ala-Gly-Gly) 328-11-0 C₇H₁₃N₃O₄ 217.20 N-terminal alanine ~30 mg/mL Structural studies
Glycylglycylglycine (Gly-Gly-Gly) 556-33-2 C₆H₁₁N₃O₄ 189.17 Flexible tripeptide Moderate Folding dynamics
Glycylglycylglycylglycine (4 Gly) 637-84-3 C₈H₁₄N₄O₅ 246.23 Extended glycine chain Low Model for peptide stability
GGGAGGG Not listed C₁₃H₂₂N₆O₇* ~406.34* Ala insertion in glycine-rich chain Estimated moderate Potential buffer or drug delivery**

Estimated based on peptide bond calculations.
*
Hypothesized based on glycine-alanine peptide behavior .

Key Findings and Implications

  • Structural Influence : The alanine residue in GGGAGGG likely enhances conformational stability compared to all-glycine peptides, while retaining solubility due to glycine’s dominance.
  • Functional Potential: Its intermediate length and sequence may make it suitable for specialized applications, such as custom buffers or as a scaffold in drug design.
  • Research Gaps : Direct experimental data on GGGAGGG is lacking; further studies on its solubility, stability, and biological interactions are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.